molecular formula C12H14N2O2S B2996912 2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole CAS No. 863668-11-5

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole

Cat. No.: B2996912
CAS No.: 863668-11-5
M. Wt: 250.32
InChI Key: XRLSZXLOVAUTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound with a molecular formula of C₁₂H₁₄N₂O₂S and a molecular weight of 250.317 g/mol . This compound features a benzimidazole core linked to a tetrahydrothiophene ring with a sulfone group. It is known for its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with tetrahydrothiophene-1,1-dioxide. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzimidazole, followed by nucleophilic substitution with tetrahydrothiophene-1,1-dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the tetrahydrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 2-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]
  • 2-[(1,1-Dioxidotetrahydro-3-thiophenyl)methyl]-1H-benzimidazole

Uniqueness

2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole is unique due to its specific structural features, such as the combination of a benzimidazole core with a tetrahydrothiophene ring containing a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-17(16)6-5-9(8-17)7-12-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLSZXLOVAUTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.